molecular formula C17H16N4O B10784868 Coformycin aglycon derivative-1

Coformycin aglycon derivative-1

Cat. No.: B10784868
M. Wt: 292.33 g/mol
InChI Key: GTNUXRHUPVQMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

COFORMYCIN AGLYCON DERIVATIVE-1 is a potent inhibitor of AMP deaminase (AMPDA), an enzyme that plays a crucial role in the regulation of intracellular adenylate pools. This compound is a derivative of coformycin, a naturally occurring nucleoside antibiotic. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic conditions where the preservation of ATP levels is critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COFORMYCIN AGLYCON DERIVATIVE-1 involves the modification of the ribose 5′-monophosphate component of coformycin monophosphate. One approach includes replacing the ribose 5′-monophosphate with an alkylcarboxy group, resulting in a potent and selective AMPDA inhibitor . The reaction conditions typically involve the use of alkylmalonic acid derivatives under controlled temperature and pH conditions to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for purification and characterization of the final product.

Chemical Reactions Analysis

Types of Reactions

COFORMYCIN AGLYCON DERIVATIVE-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkylmalonic acids, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and reaction times.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

COFORMYCIN AGLYCON DERIVATIVE-1 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

COFORMYCIN AGLYCON DERIVATIVE-1 exerts its effects by inhibiting AMP deaminase (AMPDA), an enzyme responsible for the deamination of AMP to inosine monophosphate (IMP). By inhibiting AMPDA, this compound increases the levels of extracellular adenosine and preserves intracellular adenylate pools. This mechanism is particularly beneficial in conditions of ATP depletion, as it helps to maintain energy levels within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its potent and selective inhibition of AMPDA, making it a valuable tool for studying enzyme regulation and a promising candidate for therapeutic applications. Its ability to penetrate cells and selectively inhibit AMPDA distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol

InChI

InChI=1S/C17H16N4O/c22-15-8-18-10-19-17-16(15)20-11-21(17)9-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,10-11,15,22H,8-9H2,(H,18,19)

InChI Key

GTNUXRHUPVQMGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC=N1)N(C=N2)CC3=CC=CC4=CC=CC=C43)O

Origin of Product

United States

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